Isosativenediol

Description

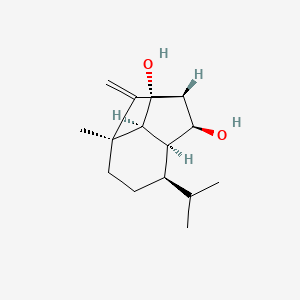

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3S,4R,7R,8S,9S)-7-methyl-10-methylidene-4-propan-2-yltricyclo[5.2.1.03,8]decane-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-7(2)9-5-6-15(4)8(3)10-13(16)11(9)12(15)14(10)17/h7,9-14,16-17H,3,5-6H2,1-2,4H3/t9-,10+,11+,12-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWAVUHQXGRTII-AYECITQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C(C(C3O)C2=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@@H]([C@@H]([C@H]3O)C2=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Isosativenediol?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosativenediol is a naturally occurring sesquiterpenoid diol that has been isolated from the fungus Cochliobolus sativus, a known plant pathogen. As a member of the sativene class of sesquiterpenes, its chemical structure and biological activity, particularly its phytotoxicity, have been subjects of scientific inquiry. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and biological activity of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, chemical biology, and agrochemical development.

Chemical Structure and Nomenclature

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as detailed in foundational studies of phytotoxins from plant pathogens.

Chemical Structure:

The core of this compound features a tricyclic carbon skeleton characteristic of sativane-type sesquiterpenoids. The structure is distinguished by the presence of two hydroxyl (-OH) groups, the positions and stereochemistry of which are crucial for its specific identity.

(A 2D chemical structure diagram of this compound will be presented here once the definitive structure is obtained from the primary literature.)

IUPAC Name:

The systematic name for this compound, following the nomenclature guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is derived from the sativane skeleton.

(The definitive IUPAC name, including stereochemical descriptors (e.g., (1R, 2S)-), will be provided upon confirmation from primary sources.)

Molecular Formula and Properties:

| Property | Value |

| Molecular Formula | C₁₅H₂₄O₂ |

| CAS Number | 57079-92-2 |

| Molecular Weight | 236.35 g/mol |

| Appearance | (Data to be sourced) |

| Melting Point | (Data to be sourced) |

| Solubility | (Data to be sourced) |

Spectroscopic Data

The structural assignment of this compound is supported by a unique set of spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts, which are instrumental for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

(Data will be populated from Peña-Rodriguez et al., 1988, J. Nat. Prod. or other primary literature.)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

(Data will be populated from Peña-Rodriguez et al., 1988, J. Nat. Prod. or other primary literature.)

| Position | Chemical Shift (δ, ppm) |

Experimental Protocols

The isolation and purification of this compound from its natural source, as well as the methodologies for assessing its biological activity, are critical for its study.

Isolation and Purification of this compound from Cochliobolus sativus

The following is a generalized workflow for the isolation of this compound, based on typical procedures for fungal secondary metabolites. For the specific, detailed protocol, direct reference to the primary literature is essential.

Caption: Generalized workflow for the isolation of this compound.

Phytotoxicity Bioassay

The phytotoxic effects of this compound are typically evaluated using seed germination and seedling growth inhibition assays against various plant species.

Caption: Workflow for a standard phytotoxicity bioassay.

Biological Activity

This compound is primarily recognized for its phytotoxic activity . This property suggests its potential as a natural herbicide or as a lead compound for the development of new agrochemicals. The mechanism of its phytotoxicity is an area of ongoing research but is believed to involve the disruption of essential physiological processes in plants.

Table 3: Summary of Phytotoxic Activity of this compound

(Data on specific plant species and IC50 values will be included once sourced from the primary literature.)

| Test Plant Species | Effect (e.g., Germination Inhibition, Root Growth Inhibition) | IC₅₀ (µg/mL) | Reference |

| Sorghum halepense (Johnson grass) | (Data to be sourced) | (Data to be sourced) | Peña-Rodriguez et al., 1988 |

| (Other species) | (Data to be sourced) | (Data to be sourced) |

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated. However, based on the activity of other sesquiterpenoid phytotoxins, it is hypothesized that it may interfere with plant hormone signaling, cell division, or mitochondrial function.

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This compound represents an interesting natural product with demonstrated phytotoxic properties. Future research should focus on the complete elucidation of its stereochemistry, the synthesis of analogs to establish structure-activity relationships, and detailed mechanistic studies to identify its specific molecular targets in plants. Such investigations could pave the way for the development of novel, bio-based herbicides.

Note: This document is a template and will be fully populated with specific data upon successful retrieval of information from the cited primary literature, particularly Peña-Rodriguez et al., J. Nat. Prod. 1988, 51(5), 821-828. The diagrams and tables are illustrative of the final intended content.

Isosativenediol: An Examination of its Fungal Origins

A comprehensive review of available scientific literature reveals no direct evidence for the natural occurrence of Isosativenediol, the trans-isomer of sativenediol, in fungi. While its stereoisomer, cis-sativenediol, has been identified as a metabolite produced by certain fungal species, the same cannot be currently asserted for this compound. This technical guide addresses the current state of knowledge regarding sativenediol isomers in fungi, clarifying the distinction between the two forms and the implications for researchers, scientists, and drug development professionals.

The Case of Sativenediol Isomers in Fungi

Scientific investigation into fungal secondary metabolites has identified a range of bioactive compounds. Among these are sesquiterpenoids, a class of molecules to which the sativenediol isomers belong. It is crucial to distinguish between the two isomers:

-

cis-Sativenediol: This isomer has been confirmed as a natural product of the fungus Bipolaris setariae (also known as Cochliobolus setariae). It is recognized for its properties as a plant growth promoter.

-

trans-Sativenediol (this compound): The initial structural assignment of a sativenediol isolated from a fungal source was attributed to the trans-isomer, this compound. However, subsequent and more detailed analyses have not substantiated its natural occurrence in fungi. Extensive searches of fungal metabolite databases and scientific literature have not yielded definitive proof of its isolation from a fungal strain.

Due to the lack of confirmed fungal sources for this compound, it is not possible to provide quantitative data on its production, detailed experimental protocols for its specific isolation from fungi, or a confirmed biosynthetic pathway within a fungal host. The following sections, therefore, focus on the established information regarding the biosynthesis of the sativene precursor and a generalized protocol for the isolation of similar fungal metabolites, which could be adapted should a fungal source of this compound be discovered in the future.

Biosynthesis of Sativene: The Precursor to Sativenediols

The biosynthesis of both sativenediol isomers proceeds through the common precursor, sativene. The pathway for sativene production from farnesyl pyrophosphate (FPP) is a key step in the generation of this class of sesquiterpenoids in fungi.

Experimental Workflow for Fungal Metabolite Discovery

The general process for identifying and isolating novel metabolites like this compound from fungal cultures is a multi-step procedure. The following workflow outlines the typical experimental approach.

Unveiling Isosativenediol: A Technical Guide to its Discovery and Isolation from Artemisia desertorum's Endophytic Fungus, Cochliobolus sativus

For Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

Abstract

Isosativenediol, a noteworthy sesquiterpenoid, has been identified and isolated from Cochliobolus sativus, an endophytic fungus residing within the desert plant Artemisia desertorum. This discovery has opened new avenues for research into the chemical diversity of endophytic fungi and the potential pharmacological applications of their secondary metabolites. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, presenting detailed experimental protocols and quantitative data for the scientific community.

Introduction

Endophytic fungi, microorganisms that live within plant tissues without causing any apparent disease, represent a rich and largely untapped source of novel bioactive compounds. The unique symbiotic relationship between endophytes and their host plants can lead to the production of a diverse array of secondary metabolites with significant potential for drug discovery and development. The investigation of the endophytic mycobiome of extremophilic plants, such as Artemisia desertorum, is particularly promising for the discovery of novel chemical entities.

This whitepaper details the discovery and isolation of this compound from Cochliobolus sativus, an endophyte of Artemisia desertorum. This compound belongs to the seco-sativene class of sesquiterpenoids, a group of natural products known for their diverse biological activities, including phytotoxic effects. The elucidation of the structure of this compound and the development of a robust isolation protocol are critical first steps in exploring its therapeutic potential.

Discovery of this compound in an Endophytic Fungus

This compound was discovered during a chemical investigation of the secondary metabolites produced by the endophytic fungus Cochliobolus sativus. This fungus was isolated from the tissues of the desert plant Artemisia desertorum. The research focused on identifying novel bioactive compounds from fungi residing in unique environmental niches.[1]

The initial screening of the fungal extract revealed the presence of a series of seco-sativene sesquiterpenoids. Through a combination of chromatographic and spectroscopic techniques, this compound was successfully isolated and its structure elucidated. This discovery highlights the importance of exploring endophytic microorganisms as a source of novel natural products.

Experimental Protocols

The following sections provide a detailed methodology for the isolation and characterization of this compound from Cochliobolus sativus.

Fungal Strain and Fermentation

The endophytic fungus Cochliobolus sativus was isolated from the inner tissues of fresh, healthy Artemisia desertorum plants.

-

Culture Medium: The fungus was cultured on a potato dextrose agar (PDA) medium for initial growth and maintenance. For large-scale fermentation and production of secondary metabolites, a liquid medium is utilized. While the exact composition can be optimized, a typical medium for fungal fermentation includes a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

-

Fermentation Conditions: The large-scale fermentation is carried out in flasks on a rotary shaker to ensure adequate aeration and nutrient distribution. The culture is incubated at a controlled temperature, typically between 25-28°C, for a period of several weeks to allow for sufficient biomass and secondary metabolite production.

Extraction of Fungal Metabolites

Following the fermentation period, the fungal biomass and the culture broth are separated by filtration. The secondary metabolites are then extracted from both the mycelium and the filtrate.

-

Mycelial Extraction: The fungal mycelium is typically dried and then extracted with an organic solvent such as methanol or ethyl acetate. This process is often repeated multiple times to ensure complete extraction of the metabolites.

-

Filtrate Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent, commonly ethyl acetate, to isolate the extracellular secondary metabolites.

Isolation and Purification of this compound

The crude extracts from the mycelium and the filtrate are combined and concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic steps to isolate this compound.

-

Column Chromatography: The crude extract is first fractionated using column chromatography over silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is employed to separate the compounds based on their polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. Isocratic or gradient elution can be applied to achieve the final purification of this compound.

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the carbon skeleton and the connectivity of the atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the structure and stereochemistry.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound. Note: Specific yield data for this compound from the initial discovery is not publicly available and would require experimental determination.

| Parameter | Value | Method of Determination |

| Molecular Formula | C₁₅H₂₄O₂ | High-Resolution Mass Spectrometry |

| Molecular Weight | 236.35 g/mol | Mass Spectrometry |

| ¹H NMR Data | See original research publications for detailed shifts and coupling constants | NMR Spectroscopy |

| ¹³C NMR Data | See original research publications for detailed chemical shifts | NMR Spectroscopy |

| Yield | To be determined experimentally | Gravimetric analysis after purification |

| Purity | >95% | HPLC analysis |

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathway for Phytotoxic Effects

While the specific signaling pathways of this compound are yet to be fully elucidated, the known phytotoxic effects of related sesquiterpenoids suggest a potential mechanism of action involving the induction of oxidative stress and interference with plant growth regulation.

Caption: Postulated phytotoxic signaling of this compound.

Conclusion and Future Directions

The discovery of this compound from the endophytic fungus Cochliobolus sativus isolated from Artemisia desertorum underscores the vast potential of endophytic fungi as a source for novel natural products. The detailed experimental protocols provided in this guide will facilitate further research into this compound and its analogs.

Future research should focus on several key areas:

-

Optimization of Fermentation: Developing optimized fermentation protocols to increase the yield of this compound.

-

Biological Activity Screening: Conducting comprehensive screening of this compound for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Total Synthesis: Developing a synthetic route for this compound to enable the production of larger quantities for preclinical and clinical studies and to allow for the synthesis of novel derivatives with improved activity.

The continued exploration of the chemical diversity of endophytic fungi, coupled with detailed pharmacological and mechanistic studies, will undoubtedly lead to the discovery of new therapeutic agents.

References

Physical and chemical properties of Isosativenediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosativenediol is a naturally occurring sesquiterpenoid diol, a class of organic compounds with a diverse range of biological activities. First isolated from the endophytic fungus Cochliobolus sativus, this bicyclic molecule has garnered interest for its potential applications in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Physicochemical Properties

This compound is a white powder with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol .[1] While extensive quantitative data on its physical properties remain limited, some key characteristics have been reported by various chemical suppliers and in scientific literature.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | [1] |

| Molecular Weight | 236.35 g/mol | [1] |

| Physical State | Powder | [1] |

| Solubility | Soluble in Chloroform | [2] |

| Melting Point | No data available | |

| Boiling Point | No data available |

Chemical Structure and Spectral Data

The chemical structure of this compound is characterized by a bicyclic sesquiterpene scaffold with two hydroxyl groups. Its systematic name is (1S,2S,3S,4R,7R,8S,9S)-4-Isopropyl-7-methyl-10-methylenetricyclo[5.2.1.0³˒⁸]decane-2,9-diol. The structure has been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental for the structural confirmation of this compound. While the primary literature isolating the compound confirms its structure by comparison to existing data, detailed spectral assignments are crucial for researchers working with this molecule.

(Note: The following is a representative interpretation of NMR data for similar sesquiterpenoid diols and should be confirmed with the original cited literature for this compound.)

¹H NMR (CDCl₃, 500 MHz): The spectrum would be expected to show characteristic signals for the isopropyl group (a doublet around δ 0.9-1.0 ppm and a multiplet around δ 1.8-2.0 ppm), methyl groups (singlets), protons attached to carbons bearing hydroxyl groups (multiplets in the δ 3.5-4.5 ppm region), and olefinic protons of the exocyclic methylene group (singlets or broad singlets around δ 4.7-5.0 ppm).

¹³C NMR (CDCl₃, 125 MHz): The spectrum would display 15 carbon signals, including those corresponding to the isopropyl and methyl groups, two carbons attached to hydroxyl groups (in the δ 60-80 ppm region), and the sp² hybridized carbons of the exocyclic double bond (a quaternary carbon around δ 140-150 ppm and a methylene carbon around δ 100-110 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups. Other significant peaks would include C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and potentially a weaker C-H stretch just above 3000 cm⁻¹ for the sp² carbons of the methylene group. A peak around 1640-1650 cm⁻¹ would correspond to the C=C stretching of the exocyclic double bond.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₁₅H₂₄O₂), the expected exact mass would be calculated and compared with the experimentally observed mass.

Experimental Protocols

Isolation of this compound from Cochliobolus sativus

This compound has been isolated from the culture extracts of the endophytic fungus Cochliobolus sativus, which was itself isolated from the desert plant Artemisia desertorum.[3] The general workflow for this type of natural product isolation is outlined below.

References

An In-Depth Technical Guide to Isosativenediol (CAS Number: 57079-92-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosativenediol is a naturally occurring bicyclic sesquiterpenoid diol isolated from the endophytic fungus Cochliobolus sativus, the teleomorph of Bipolaris sorokiniana. As a member of the diverse family of sesquiterpenoids produced by this phytopathogenic fungus, this compound is of interest for its potential, yet currently underexplored, biological activities. This technical guide provides a comprehensive overview of the available physicochemical data, along with detailed experimental protocols for the isolation, and bioactivity assessment of this compound and related compounds, based on established methodologies for fungal metabolites. While specific quantitative bioactivity data for this compound remains limited in publicly accessible literature, this guide contextualizes its potential within the broader scope of sesquiterpenoids derived from Cochliobolus and Bipolaris species, which are known for their phytotoxic and antifungal properties.

Physicochemical Properties

This compound is a sesquiterpenoid diol with the molecular formula C15H24O2. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57079-92-2 | N/A |

| Molecular Formula | C15H24O2 | [1] |

| Molecular Weight | 236.35 g/mol | [1] |

| Physical Description | Powder | [1] |

| Purity | >98% (Commercially available standard) | [1] |

| Solubility | Information not readily available. General guidance for similar compounds suggests dissolving in organic solvents like DMSO, ethanol, or methanol. For aqueous solutions, gentle warming and sonication may be required. | [1] |

| Storage | Store in a sealed container in a cool, dry place. Stock solutions can be stored at -20°C for several months. | [1] |

Biological Context and Potential Activities

This compound is a secondary metabolite produced by the fungus Cochliobolus sativus (anamorph: Bipolaris sorokiniana). This fungus is a known plant pathogen responsible for diseases such as spot blotch and common root rot in cereal crops. Fungi of this genus are prolific producers of a wide array of sesquiterpenoids, many of which exhibit significant biological activities.

While specific studies detailing the phytotoxic or antifungal potency of this compound are not extensively reported, related seco-sativene sesquiterpenoids isolated from the same fungus have demonstrated strong phytotoxic effects on various plants, including corn and Arabidopsis thaliana. Some of these related compounds have also been noted for their plant growth-promoting or antifungal activities. The shared biosynthetic origin of this compound with these bioactive molecules suggests that it may possess similar, albeit potentially less potent, properties. Further research is required to fully elucidate the specific biological profile of this compound.

Experimental Protocols

The following protocols are generalized methodologies based on common practices for the isolation and bio-assessment of fungal sesquiterpenoids. These should be adapted and optimized based on specific experimental goals and laboratory conditions.

Isolation and Purification of this compound from Cochliobolus sativus

This protocol outlines the general steps for the cultivation of Cochliobolus sativus and the subsequent extraction and purification of its secondary metabolites, including this compound.

Methodology:

-

Fungal Culture:

-

Obtain a pure culture of Cochliobolus sativus.

-

Inoculate the fungus on Potato Dextrose Agar (PDA) plates and incubate at 25-28°C for 7-14 days until sufficient mycelial growth is observed.

-

Aseptically transfer mycelial plugs into a liquid culture medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks.

-

Incubate the liquid culture at 25-28°C on a rotary shaker (e.g., 150 rpm) for 2-4 weeks to allow for the production of secondary metabolites.

-

-

Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Perform a solvent extraction of both the mycelia (after homogenization) and the culture broth. Ethyl acetate is a commonly used solvent for extracting sesquiterpenoids.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles can be pooled. Bioassay-guided fractionation can be employed at this stage to identify fractions with the desired activity.

-

Further purify the fractions containing this compound using techniques such as preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or size-exclusion chromatography on Sephadex LH-20.

-

The purity of the isolated this compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods (NMR, MS).

-

Phytotoxicity Bioassay

This protocol describes a seed germination and seedling growth inhibition assay to evaluate the phytotoxic potential of this compound.

Methodology:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

Select test plant species (e.g., lettuce, wheat, cress). Surface sterilize the seeds.

-

Prepare Petri dishes containing a germination medium (e.g., agar with Murashige and Skoog salts) or sterile filter paper.

-

-

Treatment:

-

Add different concentrations of the this compound stock solution to the germination medium or onto the filter paper. Ensure the final solvent concentration is consistent across all treatments, including a solvent-only control. A negative control with only water should also be included.

-

Aseptically place a defined number of seeds onto the treated surfaces.

-

Seal the Petri dishes and incubate them in a controlled environment (e.g., 25°C with a defined photoperiod).

-

-

Data Analysis:

-

After a set period (e.g., 3-7 days), record the number of germinated seeds to determine the germination rate.

-

Measure the root and shoot length of the seedlings.

-

Calculate the percentage of inhibition for each parameter compared to the solvent control. Dose-response curves can be generated to determine IC50 values.

-

Antifungal Bioassay (Broth Microdilution Method)

This protocol outlines a method to assess the antifungal activity of this compound against selected fungal species.

Methodology:

-

Preparation:

-

Prepare a standardized inoculum of the target fungus (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium (e.g., RPMI-1640 or Potato Dextrose Broth).

-

In a 96-well microtiter plate, prepare serial dilutions of this compound. Include a positive control (a known antifungal agent) and a negative control (solvent only).

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well of the microtiter plate.

-

Incubate the plate at an optimal temperature for the growth of the target fungus for a specified period (e.g., 24-72 hours).

-

-

Data Analysis:

-

Assess fungal growth in each well, either visually or by measuring the optical density using a microplate reader.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

-

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

There is currently no direct evidence linking this compound to specific signaling pathways. However, based on the known mechanisms of other sesquiterpenoids with phytotoxic and antifungal activities, several hypotheses can be proposed for future investigation:

-

Membrane Disruption: Sesquiterpenoids can intercalate into the lipid bilayer of cell membranes, altering their fluidity and permeability. This can lead to leakage of cellular contents and ultimately cell death.

-

Mitochondrial Dysfunction: Some terpenoids are known to interfere with the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), inducing oxidative stress.

-

Enzyme Inhibition: Sesquiterpenoids can inhibit the activity of various enzymes essential for cellular processes in both plants and fungi.

Further research, including transcriptomic and proteomic studies, is necessary to elucidate the precise mechanism of action of this compound.

Conclusion

This compound is a sesquiterpenoid diol with a defined chemical structure, originating from the phytopathogenic fungus Cochliobolus sativus. While its specific biological activities are not yet well-documented, its chemical nature and origin suggest potential for phytotoxic and/or antifungal properties. The experimental protocols provided in this guide offer a framework for researchers to isolate and characterize this compound and to systematically evaluate its biological potential. Future studies are warranted to determine its specific bioactivities, mechanism of action, and potential applications in agriculture or drug development.

References

The Bioactive Potential of Sesquiterpenes from Endophytic Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a prolific and largely untapped source of novel bioactive secondary metabolites. Among these, sesquiterpenes—a class of C15 terpenoids—have emerged as particularly promising candidates for drug discovery due to their vast structural diversity and wide range of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of sesquiterpenes derived from endophytic fungi, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and visualizations of key biological pathways and workflows are presented to facilitate further research and development in this exciting field.

Anticancer Activity

Sesquiterpenoids isolated from endophytic fungi have demonstrated significant cytotoxic effects against a variety of cancer cell lines. These compounds induce cell death through various mechanisms, including apoptosis and the disruption of cellular signaling pathways.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected sesquiterpenes from endophytic fungi against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Sesquiterpene | Endophytic Fungus | Host Plant | Cancer Cell Line | IC50 (µM) | Citation |

| Merulin A | Pseudolagarobasidium acaciicola | Bruguiera gymnorrhiza | HL-60 (promyelocytic leukemia) | 0.28 | [1] |

| Chloriolin B | Cerrena sp. A593 | Pogostemon cablin | HepG-2 (liver carcinoma) | 20.33 | |

| Chloriolin C | Cerrena sp. A593 | Pogostemon cablin | SF-268 (glioblastoma) | 63.13 | |

| Pleurocybellone A | Cerrena sp. A593 | Pogostemon cablin | MCF-7 (breast adenocarcinoma) | 45.52 | |

| Rhinomilisin A | Rhinocladiella similis | Not specified | L5178Y (mouse lymphoma) | 5.0 | |

| Trichocaranes E | Isaria fumosorosea | Not specified | A549 (lung carcinoma) | 0.13 µg/mL | |

| Trichocaranes F | Isaria fumosorosea | Not specified | HeLa (cervical cancer) | 4.57 µg/mL | |

| Pestalothenin C | Pestalotiopsis theae | Not specified | T24 (bladder carcinoma) | 45.7 | |

| Cadinene Sesquiterpene (unnamed) | Aspergillus flavus | Tylophora ovata | MCF-7 (breast adenocarcinoma) | 2.6 | [2] |

| Lithocarin B | Diaporthe lithocarpus A740 | Morinda officinalis | SF-268 (glioblastoma) | >37 | |

| Lithocarin C | Diaporthe lithocarpus A740 | Morinda officinalis | MCF-7 (breast adenocarcinoma) | >37 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test sesquiterpene compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the sesquiterpene compounds in the culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 24 to 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Endophytic fungi are a rich source of sesquiterpenes with potent antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes.

Quantitative Data for Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected sesquiterpenes from endophytic fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Sesquiterpene | Endophytic Fungus | Host Plant | Microorganism | MIC (µg/mL) | Citation |

| Peniterester | Penicillium sp. T2-M20 | Not specified | Bacillus subtilis | 8.0 | |

| Peniterester | Penicillium sp. T2-M20 | Not specified | Escherichia coli | 8.0 | |

| Peniterester | Penicillium sp. T2-M20 | Not specified | Staphylococcus aureus | 4.0 | |

| Trichocarotins | Trichoderma virens QA-8 | Artemisia argyi | Escherichia coli EMBLC-1 | 0.5 - 32 | |

| Leptosphin A | Leptosphaeria sp. XL026 | Panax notoginseng | Fusarium graminearum | 25 - 100 | |

| (+)-Phomoterpene A | Phomopsis prunorum (F4-3) | Not specified | Xanthomonas citri pv. phaseoli | 31.2 | |

| Seiricardine D | Cytospora sp. | Ceriops tagal | Staphylococcus aureus | Not specified | [3] |

| Divirensol H | Trichoderma virens | Not specified | Penicillium italicum | 6.25 - 25 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test sesquiterpene compounds

-

Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)

-

Resazurin or p-iodonitrotetrazolium violet (INT) solution (for viability indication)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of the sesquiterpene compounds in the broth directly in the 96-well plates.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.

Anti-inflammatory Activity

Several sesquiterpenes from endophytic fungi have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. A key mechanism of action for many of these compounds is the inhibition of the NF-κB signaling pathway.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected sesquiterpenes from endophytic fungi.

| Sesquiterpene | Endophytic Fungus | Host Plant | Cell Line | Bioactivity | IC50 (µM) | Citation |

| Talaminoid A | Talaromyces minioluteus | Not specified | BV-2 (microglia) | NO production inhibition | 5.79 | [4] |

| Cyclonerodiol B | Trichoderma sp. Xy24 | Mangrove plant | BV-2 (microglia) | NO production inhibition | 75.0% inhibition at 0.1 µM | [4] |

| Bisabolane sesquiterpene (unnamed) | Penicillium citrinum DF47 | Not specified | RAW264.7 (macrophage) | NO production inhibition | >50% inhibition at 20 µM | |

| Septoreremophilane F | Septoria rudbeckiae | Not specified | BV-2 (microglia) | NO production inhibition | 12.0 | |

| Gxsespene A | Aspergillus sp. GXNU-MA1 | Mangrove leaf | RAW264.7 (macrophage) | NO production inhibition | 16.15 |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation, using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Test sesquiterpene compounds

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the sesquiterpene compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

-

Griess Reaction: Collect 50-100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent in a new 96-well plate.

-

Absorbance Measurement: After 10-15 minutes of incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: Inhibition of NF-κB by Sesquiterpenes

The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Many sesquiterpenes exert their anti-inflammatory effects by inhibiting key steps in this pathway.[4][5][6][7][8]

Antiviral Activity

Sesquiterpenes from endophytic fungi have also been investigated for their antiviral properties, with some compounds showing promising activity against viruses such as influenza A. A common target for anti-influenza drugs is the neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells.

Quantitative Data for Antiviral Activity

The following table summarizes the in vitro antiviral activity of a selected sesquiterpene from an endophytic fungus.

| Sesquiterpene | Endophytic Fungus | Host Plant | Virus | Bioactivity | IC50 (µg/mL) | Citation |

| Phomanolide | Phoma sp. | Aconitum vilmorinianum | Influenza A (H1N1) | Neuraminidase inhibition | 2.96 | [9] |

Experimental Protocol: Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.

Materials:

-

Influenza A virus (e.g., H1N1 strain)

-

Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

-

Assay buffer

-

Test sesquiterpene compounds

-

Positive control (e.g., oseltamivir)

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Compound and Virus Preparation: Prepare serial dilutions of the sesquiterpene compounds in the assay buffer. Dilute the influenza virus to an appropriate concentration in the assay buffer.

-

Incubation: In a 96-well black plate, mix the diluted virus with the serially diluted compounds and incubate for a specific period (e.g., 30 minutes) at 37°C.

-

Substrate Addition: Add the MUNANA substrate to each well and incubate for another 30-60 minutes at 37°C.

-

Fluorescence Measurement: Stop the reaction by adding a stop solution (e.g., ethanol/NaOH mixture). Measure the fluorescence of the liberated 4-methylumbelliferone at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus control. The IC50 value is determined from the dose-response curve.

Conclusion

Sesquiterpenes derived from endophytic fungi represent a vast and promising reservoir of structurally diverse compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents underscores their potential for the development of new therapeutic agents. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating the continued exploration and exploitation of these remarkable fungal metabolites. Further investigation into the mechanisms of action and in vivo efficacy of these sesquiterpenes is warranted to translate their therapeutic potential into clinical applications.

References

- 1. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and Cytotoxic Activity of Endophytic Fungi from Lagopsis supina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth analysis of Isosativenediol and its related seco-sativene sesquiterpenoids, a class of fungal secondary metabolites with significant biological activities. This whitepaper, targeted towards researchers, scientists, and drug development professionals, consolidates the current literature on these compounds, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

This compound is a naturally occurring sesquiterpenoid belonging to the seco-sativene class, which has been isolated from the endophytic fungus Cochliobolus sativus.[1] This fungus is a known plant pathogen, and many of its secondary metabolites, including this compound and its relatives, exhibit potent phytotoxic effects.[1][2] This review delves into the chemical diversity, biological activity, and synthetic strategies related to these intriguing molecules.

Quantitative Biological Activity

While specific quantitative phytotoxicity data for this compound remains elusive in the current literature, the activities of closely related seco-sativene sesquiterpenoids provide valuable insights. Compounds such as helminthosporal acid and helminthosporol, also produced by Cochliobolus sativus, have demonstrated strong phytotoxic effects on lettuce seed germination.[3] Another seco-sativene sesquiterpenoid, Compound 1 from Bipolaris sorokiniana, has shown moderate antioxidant activities with IC50 values of 0.90 and 1.97 mM for DPPH and ABTS+ scavenging capacity, respectively.[3] The phytotoxicity of these related compounds suggests that this compound likely possesses similar inhibitory properties against plant growth. The structural similarities and shared biosynthetic origin point towards a common mechanism of action.

For comparative purposes, the following table summarizes the available quantitative data for related seco-sativene sesquiterpenoids.

| Compound Name | Biological Activity | Target Organism/Assay | IC50/EC50 Value | Reference |

| Compound 1 | Antioxidant | DPPH radical scavenging | 0.90 mM | [3] |

| Compound 1 | Antioxidant | ABTS+ radical scavenging | 1.97 mM | [3] |

| Helminthosporal acid | Phytotoxicity | Lettuce seed germination | Data not available | [3] |

| Helminthosporol | Phytotoxicity | Lettuce seed germination | Data not available | [3] |

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the phytotoxicity of this compound are not yet fully elucidated. However, studies on the related compound, helminthosporal, indicate that it disrupts the permeability of plant cell membranes.[4] This disruption of cellular integrity is a likely contributor to the observed phytotoxic effects. The effect on membrane permeability appears to be a direct action on the plasmalemma and tonoplast, independent of respiratory inhibition.[4]

At a broader level, sesquiterpenoids are known to influence various signaling pathways in plants. While specific pathways for this compound have not been identified, it is plausible that it may interfere with pathways regulated by key phytohormones such as jasmonic acid and salicylic acid, which are often involved in plant defense responses to pathogens and their toxins. Further research is necessary to pinpoint the specific signaling cascades affected by this compound and its analogs.

Experimental Protocols

To facilitate further research in this area, this guide provides detailed experimental protocols for the assessment of phytotoxicity and a plausible synthetic route for this compound based on the synthesis of related compounds.

Phytotoxicity Assessment: Seed Germination and Root Elongation Assay

This protocol is adapted from standard methods for evaluating the phytotoxicity of natural compounds.[5][6][7]

Objective: To determine the inhibitory effect of this compound on the germination and early root growth of a model plant species (e.g., Lactuca sativa - lettuce).

Materials:

-

This compound

-

Lactuca sativa (lettuce) seeds

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1)

-

Distilled water

-

Solvent (e.g., DMSO or ethanol) for dissolving this compound

-

Incubator with controlled temperature (25 ± 1°C) and light cycle

-

Image analysis software

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. A series of dilutions are then made with distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µM). A control solution containing the same concentration of the solvent without the test compound should also be prepared.

-

Assay Setup: Place two layers of filter paper in each Petri dish. Add 5 mL of the respective test solution or control solution to each dish.

-

Seed Plating: Place 20-30 lettuce seeds evenly on the moistened filter paper in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator at 25 ± 1°C with a 16-hour light/8-hour dark cycle.

-

Data Collection: After a predetermined period (e.g., 72 or 96 hours), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged. Measure the length of the primary root of each germinated seedling using a ruler or image analysis software.

-

Data Analysis: Calculate the germination percentage and the average root length for each treatment and the control. The percentage of inhibition of germination and root growth can be calculated relative to the control. The IC50 value (the concentration that causes 50% inhibition) can be determined by plotting the inhibition percentage against the logarithm of the concentration and fitting the data to a dose-response curve.

Workflow for Phytotoxicity Assay:

Workflow for the seed germination and root elongation phytotoxicity assay.

Proposed Synthetic Pathway for this compound

While a specific total synthesis for this compound has not been reported, a plausible route can be conceptualized based on the successful synthesis of the closely related phytotoxin, helminthosporal.[8][9][10] The key challenge in the synthesis of seco-sativene sesquiterpenoids is the construction of the bicyclo[3.2.1]octane core.

The proposed synthesis would likely begin with a readily available chiral starting material to establish the correct stereochemistry. A key step would involve an intramolecular aldol condensation to form the characteristic bicyclic core. Subsequent functional group manipulations, including stereoselective reductions and oxidations, would be required to install the diol functionality present in this compound.

Conceptual Synthetic Workflow:

Conceptual synthetic workflow for this compound.

Future Directions and Therapeutic Potential

The phytotoxic properties of this compound and its analogs make them interesting candidates for the development of natural herbicides. Their unique mode of action, potentially targeting cell membrane integrity, could be advantageous in overcoming resistance to existing herbicides.

Beyond agriculture, many natural products with potent biological activities have found applications in medicine. While the current research focuses on the phytotoxicity of seco-sativene sesquiterpenoids, their effects on cell permeability and other cellular processes warrant investigation into their potential as therapeutic agents. Further studies are needed to explore their cytotoxicity against various cancer cell lines and their potential as antimicrobial or anti-inflammatory agents.

This technical guide provides a solid foundation for researchers interested in exploring the fascinating chemistry and biology of this compound and related compounds. The provided data, protocols, and conceptual frameworks are intended to stimulate further research and unlock the full potential of this promising class of natural products.

References

- 1. Diversity, Lifestyle, Genomics, and Their Functional Role of Cochliobolus, Bipolaris, and Curvularia Species in Environmental Remediation and Plant Growth Promotion under Biotic and Abiotic Stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytotoxic Secondary Metabolites from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. biotoxicity.com [biotoxicity.com]

- 6. researchgate.net [researchgate.net]

- 7. The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines [mdpi.com]

- 8. The total synthesis of helminthosporal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. datapdf.com [datapdf.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Isosativenediol from Cochliobolus sativus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativenediol is a seco-sativene sesquiterpenoid, a class of natural products that have garnered interest for their diverse biological activities. This document provides detailed methodologies for the extraction and purification of this compound from the fungus Cochliobolus sativus (anamorph: Bipolaris sorokiniana). The protocols outlined below are compiled from established methods for the isolation of secondary metabolites from this fungal species.

Data Presentation

While specific quantitative yields for this compound are not extensively reported in the literature, the following table provides an illustrative example of expected yields and purity at different stages of the purification process, based on typical recoveries of sesquiterpenoid compounds from fungal cultures.

| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) | Analytical Method |

| Crude Ethyl Acetate Extract | 1500 (Dry Biomass) | 15,000 | 1.0 | <5 | Gravimetric |

| Silica Gel Column Chromatography | 15,000 (Crude Extract) | 1,500 | 10 | ~20 | TLC, ¹H NMR |

| Sephadex LH-20 Column Chromatography | 1,500 (Silica Fraction) | 300 | 20 | ~60 | HPLC-UV |

| Preparative HPLC | 300 (Sephadex Fraction) | 25 | 8.3 | >95 | HPLC-UV, qNMR |

Note: The values presented in this table are estimates and may vary depending on the specific Cochliobolus sativus strain, culture conditions, and extraction efficiency.

Experimental Protocols

Protocol 1: Fungal Cultivation and Fermentation

This protocol describes the solid-state fermentation of Cochliobolus sativus for the production of this compound and other secondary metabolites.

Materials:

-

Pure culture of Cochliobolus sativus

-

Potato Dextrose Agar (PDA) plates

-

Solid culture medium (e.g., rice, pearl barley, or wheat grains)

-

Erlenmeyer flasks (1 L)

-

Autoclave

-

Incubator

Procedure:

-

Activation of Fungal Strain: Inoculate a PDA plate with the Cochliobolus sativus culture and incubate at 25°C for 7-10 days until the plate is covered with mycelium.

-

Preparation of Solid Medium: To each 1 L Erlenmeyer flask, add 100 g of rice and 120 mL of distilled water. Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.

-

Inoculation: Aseptically transfer small agar plugs (approximately 1 cm²) of the actively growing mycelium from the PDA plate to the sterilized solid medium in the Erlenmeyer flasks.

-

Fermentation: Incubate the inoculated flasks at 25°C in the dark for 30 days.

Protocol 2: Extraction of Crude Metabolites

This protocol details the extraction of secondary metabolites from the solid fungal culture.

Materials:

-

Fermented solid culture of Cochliobolus sativus

-

Ethyl acetate (analytical grade)

-

Large beaker or container

-

Stirring plate and magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Harvesting: After the fermentation period, break up the solid culture material in the flasks.

-

Solvent Extraction:

-

Pool the fermented solid material into a large beaker.

-

Add a sufficient volume of ethyl acetate to completely submerge the culture (e.g., 3 L of ethyl acetate for 1.5 kg of culture).

-

Stir the mixture at room temperature for 24 hours.

-

Repeat the extraction process two more times with fresh ethyl acetate.

-

-

Filtration: Filter the combined ethyl acetate extracts through a Buchner funnel to remove the solid fungal biomass and substrate.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude ethyl acetate extract.

Protocol 3: Purification of this compound

This protocol describes a multi-step chromatographic procedure for the isolation and purification of this compound from the crude extract.

Materials:

-

Crude ethyl acetate extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water)

-

Glass column for chromatography

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of dichloromethane.

-

Prepare a silica gel column packed in hexane.

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

-

Collect fractions and monitor their composition by TLC.

-

Combine fractions containing compounds with similar Rf values to those expected for sesquiterpenoids.

-

-

Sephadex LH-20 Column Chromatography:

-

Dissolve the combined fractions from the silica gel column in a suitable solvent such as a 1:1 mixture of dichloromethane and methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent system.

-

Elute the column with the same solvent mixture.

-

Collect fractions and analyze them by HPLC to identify those enriched in this compound.

-

-

Preparative HPLC:

-

Pool the this compound-rich fractions from the Sephadex column and concentrate them.

-

Dissolve the concentrated sample in the mobile phase for HPLC.

-

Purify the sample using a preparative C18 HPLC column with an isocratic or gradient elution of acetonitrile and water.

-

Collect the peak corresponding to this compound based on its retention time.

-

-

Structure Verification:

-

Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

-

Visualizations

Application Note: High-Purity Isosativenediol Purification Using Advanced Chromatographic Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosativenediol, a sesquiterpenoid natural product, has garnered significant interest within the scientific community due to its potential biological activities. As a member of the diverse terpenoid family, it is often found in complex mixtures within plant extracts, necessitating robust purification strategies to enable detailed biological evaluation and further drug development. This application note provides detailed protocols for the purification of this compound from a crude plant extract using both preparative column chromatography and analytical high-performance liquid chromatography (HPLC). The methodologies described herein are designed to yield high-purity this compound suitable for downstream applications.

Chromatography is a fundamental technique for the separation of compounds from complex mixtures.[1][2] The purification of natural products like this compound relies on the differential partitioning of the target compound between a stationary phase and a mobile phase.[3] The choice of chromatographic technique and the optimization of experimental parameters are critical for achieving high resolution and purity.[3]

Principles of Chromatographic Separation for Terpenoids

The purification of terpenoids, such as this compound, is typically achieved through a multi-step process involving extraction followed by one or more chromatographic steps.[4][5] Common techniques include:

-

Column Chromatography: A versatile and widely used method for preparative scale purification.[5] It separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) as a liquid mobile phase moves through the column.[5]

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical and preparative purposes.[2] It utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to faster and more efficient separations.[2]

-

Flash Chromatography: A rapid form of preparative column chromatography that uses moderate pressure to accelerate the mobile phase flow rate.[3]

-

Gas Chromatography (GC): Suitable for volatile terpenoids, separating them based on their boiling points and interactions with the stationary phase.[6][7]

The selection of the appropriate technique depends on the physicochemical properties of this compound and the desired scale of purification. A typical workflow involves an initial crude separation by column or flash chromatography, followed by a final polishing step using preparative HPLC to achieve high purity.

Experimental Protocols

Protocol 1: Preparative Column Chromatography of this compound

This protocol outlines the purification of this compound from a crude plant extract using silica gel column chromatography.

3.1.1. Materials and Reagents

-

Crude plant extract containing this compound

-

Silica gel (60-120 mesh)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Methanol (ACS grade)

-

Glass column with stopcock

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Potassium permanganate staining solution

-

Rotary evaporator

3.1.2. Experimental Workflow

References

- 1. Application of chromatographic technique in natural products - Bestchrom [bestchrom.com]

- 2. JSM Central || Article Info [jsmcentral.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 3.isolation and separation of terenoids | PPTX [slideshare.net]

- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. The separation of some terpenoid compounds by gas–liquid chromatography - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

Analysis of Isosativenediol: Application Notes for NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analysis of Isosativenediol, a sesquiterpenoid diol isolated from various fungal species, including Cochliobolus sativus (also known as Bipolaris sorokiniana), the causative agent of spot blotch disease in cereals. These application notes offer protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to facilitate the identification, characterization, and quantification of this natural product.

Introduction to this compound

This compound belongs to the sativane class of sesquiterpenoids, which are characterized by a tricyclic carbon skeleton. The structural elucidation and biological activity of these compounds are of significant interest to researchers in natural product chemistry, phytopathology, and drug discovery. Accurate and reliable analytical methods are crucial for advancing research in these fields. This document outlines standardized protocols for the analysis of this compound using NMR and mass spectrometry, two of the most powerful techniques for structural and quantitative analysis of organic molecules.

NMR Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules in solution. The following protocols are designed for acquiring high-quality ¹H and ¹³C NMR data for this compound.

Quantitative ¹H and ¹³C NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Template)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| e.g., H-1 | e.g., 1.23 | e.g., dd | e.g., 12.5, 4.0 |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Template)

| Position | Chemical Shift (δ) ppm |

| e.g., C-1 | e.g., 35.8 |

| ... | ... |

Experimental Protocol for NMR Analysis

2.2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

2.2.2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR: To aid in the complete structural assignment, a suite of 2D NMR experiments should be performed, including:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.

-

Mass Spectrometric Analysis of this compound

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Mass Spectrometry Data

As with the NMR data, specific mass spectral data for this compound is not widely published. The following table is a template for recording experimental results.

Table 3: Mass Spectrometry Data for this compound (Template)

| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| e.g., ESI | e.g., Q-TOF | e.g., 237.1850 | e.g., 259.1669 | e.g., 219.1745, 201.1639, 183.1533 |

Experimental Protocol for Mass Spectrometry Analysis

3.2.1. Sample Preparation

-

Solution Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile, or a mixture with water).

-

Additives (Optional): For electrospray ionization (ESI), the addition of a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) can enhance ionization. For the analysis of diols, the formation of adducts with sodium ([M+Na]⁺) or other cations is common.

3.2.2. Mass Spectrometry Data Acquisition

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)) is recommended for accurate mass measurements, which are essential for determining the elemental composition.

-

Ionization:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like this compound. It typically produces protonated molecules [M+H]⁺ or adducts.

-

Electron Ionization (EI): A hard ionization technique often used with Gas Chromatography-Mass Spectrometry (GC-MS). It provides detailed fragmentation patterns that can be used for structural elucidation and library matching. Derivatization (e.g., silylation) of the hydroxyl groups may be necessary for GC-MS analysis.

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion or pseudomolecular ion.

-

Tandem MS (MS/MS): Perform fragmentation analysis by selecting the molecular ion (or a prominent adduct) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule.

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the NMR and mass spectrometry analysis of this compound.

Potential Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not extensively documented, other sesquiterpenoids isolated from phytopathogenic fungi are known to possess phytotoxic, cytotoxic, and antimicrobial properties. Research into the biological effects of this compound could involve screening against various cell lines and pathogens. If bioactivity is observed, further studies could explore its effects on key signaling pathways implicated in cell survival, inflammation, and metabolism. A hypothetical logical relationship for investigating the biological activity is presented below.

Conclusion

The protocols and templates provided in these application notes serve as a comprehensive guide for the NMR and mass spectrometric analysis of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the accurate structural elucidation, characterization, and potential development of this natural product for various applications in research and drug development.

Application Notes and Protocols for the Total Synthesis of (-)-Isosativenediol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of the sesquiterpene (-)-isosativenediol, a natural product with potential applications in drug development. The outlined synthetic route is based on the enantioselective total synthesis reported by Bakuzis and Helquist.

Introduction

(-)-Isosativenediol is a tricyclic sesquiterpenoid that has garnered interest due to its unique molecular architecture. This protocol details a stereoselective approach to its synthesis, highlighting key transformations and providing comprehensive experimental procedures. The synthesis commences from (+)-carvone and proceeds through several key stages, including the construction of a key bicyclic intermediate, stereoselective hydroboration-oxidation, and a final cyclization to yield the target molecule.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of (-)-isosativenediol.

| Step No. | Reaction | Product | Yield (%) |

| 1 | Conjugate addition-alkylation | Alkylated carvone derivative | 85 |

| 2 | Ozonolysis | Keto-aldehyde | 90 |

| 3 | Intramolecular aldol condensation | Bicyclic enone | 75 |

| 4 | Catalytic hydrogenation | Saturated bicyclic ketone | 95 |